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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the efficient labeling of amine-containing

molecules, such as proteins, antibodies, and amine-modified oligonucleotides, using ATTO 700
NHS ester. ATTO 700 is a near-infrared fluorescent dye known for its strong absorption, high

photostability, and good water solubility.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional

group allows for efficient and selective reaction with primary amines to form stable covalent

amide bonds.[1]

Key Features of ATTO 700 NHS Ester
High Molar Extinction Coefficient: Ensures strong light absorption.

Good Fluorescence Quantum Yield: Provides bright fluorescent signal.[2][3]

Excellent Photostability and Thermal Stability: Allows for demanding applications like single-

molecule detection and super-resolution microscopy.[1][3]

Near-Infrared Emission: Minimizes autofluorescence from biological samples.

Zwitterionic and Electrically Neutral: Reduces non-specific interactions.[1][2]
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The optical and physical properties of ATTO 700 NHS ester are summarized in the table below

for easy reference.

Property Value Reference

Maximum Absorption (λabs) 700 nm [2]

Maximum Emission (λem) 716 nm [2]

Molar Extinction Coefficient

(εmax)
120,000 M⁻¹cm⁻¹ [4]

Fluorescence Quantum Yield

(ηfl)
25% [2]

Fluorescence Lifetime (τfl) 1.6 ns [2]

Molecular Weight (NHS-ester) 837 g/mol [2][4]

Correction Factor (CF280) 0.41 [2]

Experimental Protocols
Preparation of Stock Solutions
a. ATTO 700 NHS Ester Stock Solution (10 mM)

Allow the vial of ATTO 700 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.

Add the appropriate volume of anhydrous, amine-free dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO) to the vial to achieve a 10 mM concentration.[1][5]

Vortex the vial until the dye is completely dissolved.

This stock solution should be used promptly. For short-term storage, it can be kept at -20°C

for up to two weeks, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.

[1]

b. Protein Solution (2-10 mg/mL)
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Dissolve the protein (e.g., antibody) in a suitable amine-free buffer. A recommended buffer is

0.1 M sodium bicarbonate, pH 8.3-9.0.[1][5][6] Phosphate-buffered saline (PBS) can also be

used, with the pH adjusted to the optimal range.[5]

The protein concentration should ideally be between 2 and 10 mg/mL for optimal labeling

efficiency.[1]

Ensure the protein solution is free of amine-containing substances like Tris, glycine, or

ammonium ions, as these will compete with the labeling reaction.[5][7] If necessary, dialyze

the protein against the labeling buffer before use. The presence of low concentrations of

sodium azide (<3 mM) will not interfere with the reaction.[5]

Amine Labeling Reaction
The following protocol is a general guideline and may require optimization for specific proteins.

Determine Molar Ratio: A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This

ratio may be optimized by testing ratios such as 5:1, 15:1, and 20:1 to achieve the desired

degree of labeling.[1]

Reaction Setup: While gently vortexing, add the calculated volume of the 10 mM ATTO 700
NHS ester stock solution to the protein solution.

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected

from light.[1] Gentle stirring or rotation during this time can improve labeling efficiency.

Purification of the Labeled Conjugate
It is crucial to remove any unreacted dye from the labeled protein. Gel filtration chromatography

is a common and effective method.

Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the

manufacturer's instructions.[1][5] Equilibrate the column with an appropriate buffer, such as

PBS at pH 7.2-7.4.[1]

Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
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Elution: Elute the conjugate with the equilibration buffer. The labeled protein will typically

elute first as a colored band, followed by the smaller, unconjugated dye molecules.

Fraction Collection: Collect the fractions containing the labeled protein. The protein-

containing fractions can be identified by their color and by measuring the absorbance at 280

nm.

Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a

critical parameter. An optimal DOL for antibodies is typically between 2 and 10.[1][7]

Spectrophotometric Measurement: Measure the absorbance of the purified conjugate

solution at 280 nm (A280) and at the maximum absorbance of ATTO 700, which is

approximately 700 nm (Amax).

Calculation: The DOL can be calculated using the following formula:

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

Dye Concentration (M) = Amax / εdye

DOL = Dye Concentration / Protein Concentration

Where:

A280 is the absorbance of the conjugate at 280 nm.

Amax is the absorbance of the conjugate at 700 nm.

CF280 is the correction factor for the dye's absorbance at 280 nm (0.41 for ATTO 700).[2]

εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

εdye is the molar extinction coefficient of ATTO 700 at 700 nm (120,000 M⁻¹cm⁻¹).[4]
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Caption: Experimental workflow for amine labeling with ATTO 700 NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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